molecular formula C18H29N5O B6992084 N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(2-methyltriazol-4-yl)ethanamine

N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(2-methyltriazol-4-yl)ethanamine

Cat. No.: B6992084
M. Wt: 331.5 g/mol
InChI Key: ZQRGLYFLHBQSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(2-methyltriazol-4-yl)ethanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a diethylamino group, an ethoxyphenyl group, and a methyltriazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(2-methyltriazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c1-5-23(6-2)11-12-24-17-9-7-16(8-10-17)13-19-15(3)18-14-20-22(4)21-18/h7-10,14-15,19H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRGLYFLHBQSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CNC(C)C2=NN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(2-methyltriazol-4-yl)ethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-(2-(diethylamino)ethoxy)benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 2-(diethylamino)ethyl chloride in the presence of a base such as potassium carbonate.

    Formation of 4-[2-(diethylamino)ethoxy]phenyl)methanol: The benzaldehyde intermediate is then reduced using a reducing agent like sodium borohydride.

    Synthesis of this compound: The final step involves the reaction of the phenylmethanol intermediate with 2-methyl-4-yl-1H-1,2,3-triazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(2-methyltriazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the phenyl and triazole rings.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted derivatives at the diethylamino group.

Scientific Research Applications

N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(2-methyltriazol-4-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(2-methyltriazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The diethylamino group may interact with neurotransmitter receptors, while the triazole ring could participate in binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a phenethylamine backbone but differs in functional groups.

    2-Methyltetrahydrofuran: Similar in terms of having a heterocyclic ring but differs in overall structure and properties.

    2-Aminoethyl methacrylate: Contains an aminoethyl group but has different applications and reactivity.

Uniqueness

N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(2-methyltriazol-4-yl)ethanamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.